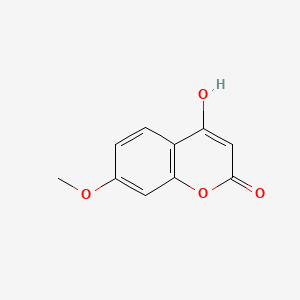

4-Hidroxi-7-metoxicumarina

Descripción general

Descripción

4-Hydroxy-7-methoxycoumarin is a naturally occurring compound belonging to the class of organic compounds known as hydroxycoumarins. Coumarins are benzopyrene derivatives identified in plants, bacteria, and fungi. They are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects .

Aplicaciones Científicas De Investigación

4-Hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

Biology: Studied for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of fluorescent dyes and as a natural fluorophore in various applications.

Mecanismo De Acción

Target of Action

The primary targets of 4-Hydroxy-7-methoxycoumarin (4H-7MTC) are nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These proteins play crucial roles in the regulation of immune responses, including inflammation.

Mode of Action

4H-7MTC interacts with its targets by suppressing their activation. It downregulates NF-κB activation by inhibiting the degradation of the inhibitor of nuclear factor kappa B alpha (IκBα) in macrophages .

Biochemical Pathways

The suppression of NF-κB and MAPK activation by 4H-7MTC affects several biochemical pathways. It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and strongly decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . Furthermore, it reduces the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .

Pharmacokinetics

Coumarins, in general, are known to undergo metabolism in the liver, where they are conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted in urine .

Result of Action

The result of 4H-7MTC’s action is a significant reduction in inflammation. By suppressing the activation of NF-κB and MAPK, and reducing the production of NO, PGE2, iNOS, COX-2, and proinflammatory cytokines, 4H-7MTC effectively inhibits inflammation in lipopolysaccharide (LPS)-activated RAW264.7 macrophages .

Safety and Hazards

Direcciones Futuras

4-Hydroxy-7-Methoxycoumarin may be a good candidate for the treatment or prevention of inflammatory diseases such as dermatitis, psoriasis, and arthritis . It has the potential to prevent the development of pigmentation diseases . The findings suggest the possibility of developing an analytical method for the quantitative determination of the free radicals’ scavenger, 4-hydroxy-TEMPO .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-7-methoxycoumarin has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) .

Cellular Effects

In cellular processes, 4-Hydroxy-7-methoxycoumarin has been observed to have a significant impact. In LPS-stimulated RAW264.7 cells, it significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects . It also reduced the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .

Molecular Mechanism

At the molecular level, 4-Hydroxy-7-methoxycoumarin exerts its effects through various mechanisms. It strongly exerts its anti-inflammatory actions by downregulating nuclear factor kappa B (NF-κB) activation by suppressing inhibitor of nuclear factor kappa B alpha (IκBα) degradation in macrophages . Moreover, it decreased phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase/stress-activated protein kinase (JNK), but not that of p38 MAPK .

Temporal Effects in Laboratory Settings

Its anti-inflammatory effects have been observed in LPS-stimulated RAW264.7 cells .

Metabolic Pathways

It is known to originate from the general phenylpropanoid pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxycoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be reacted with ethyl acetoacetate in the presence of sulfuric acid to yield 4-Hydroxy-7-methoxycoumarin .

Industrial Production Methods: Industrial production of 4-Hydroxy-7-methoxycoumarin typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated coumarins.

Comparación Con Compuestos Similares

- 4-Hydroxy-6-methylcoumarin

- 4-Hydroxy-7-methylcoumarin

Comparison: 4-Hydroxy-7-methoxycoumarin is unique due to its specific substitution pattern, which influences its pharmacological properties. While other hydroxycoumarins also exhibit anti-inflammatory and antioxidant activities, the presence of the methoxy group at the 7th position in 4-Hydroxy-7-methoxycoumarin enhances its efficacy in inhibiting NF-κB and MAPK pathways .

Propiedades

IUPAC Name |

4-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHLQMPKBMZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715868 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-15-4 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)